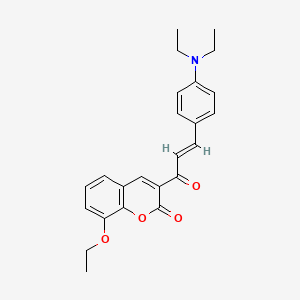

![molecular formula C23H25F2N3O4 B2529045 1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate CAS No. 1351652-68-0](/img/structure/B2529045.png)

1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex imidazole derivatives often involves multiple steps, including cyclization, alkylation, and functional group transformations. In the case of trisubstituted imidazoles, a palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes is employed to prepare 1-benzyl-4-methylimidazoles with various substituents at the 2-position. This method provides a pathway to synthesize optically active amino acid mimetics featuring a C-terminal imidazole . Another synthesis approach for 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole starts from o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was confirmed through elemental analysis, IR, and 1H NMR spectra. Additionally, single-crystal X-ray diffraction provided detailed insights into the crystallographic parameters, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation and a significant dihedral angle between the pyridine and benzene rings .

Chemical Reactions Analysis

The chemical behavior of imidazole derivatives can be complex due to the presence of multiple reactive sites. The synthesis processes described involve reactions such as cyclization, which is a key step in forming the imidazole ring, and N-alkylation, which introduces alkyl groups to the nitrogen atom of the imidazole. These reactions are sensitive to reaction conditions, and optimization is often required to achieve satisfactory yields .

Physical and Chemical Properties Analysis

The physical properties of imidazole derivatives, such as crystal system, space group, cell dimensions, and density, can be determined through X-ray diffraction. For example, the novel compound synthesized in paper crystallizes in the monoclinic system with specific cell parameters and a density of 1.270 g/cm³. The chemical properties, such as reactivity and bioactivity, are also of interest. The compound mentioned in paper exhibited broad inhibitory activities against fungi, indicating potential applications in bioactive material development.

Scientific Research Applications

Electrochemical and Thermodynamic Applications

Benzimidazole derivatives have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solutions. These compounds, including those structurally similar to 1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate, show promising results in protecting against corrosion, making them valuable in material preservation and industrial applications. The efficiency of these inhibitors is concentration-dependent and decreases with increased temperature, indicating potential for tailored applications in specific environments (Yadav et al., 2016).

Pharmacological Investigations

In the realm of pharmacology, novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These analogs, designed based on the structure of the drug donepezil, show potential as treatments for mild to severe Alzheimer's disease. The study's findings suggest that certain derivatives exhibit excellent anti-Alzheimer's profiles, highlighting the therapeutic potential of benzimidazole derivatives in neurodegenerative disease management (Gupta et al., 2020).

Catalysis and Organic Synthesis

In organic synthesis, benzimidazole derivatives are utilized in the synthesis of trisubstituted imidazoles, demonstrating the versatility of these compounds in facilitating complex chemical reactions. This application is crucial for the development of new materials and pharmaceuticals, showcasing the compound's role in advancing synthetic chemistry techniques (Zaman et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to target the nlrp3 inflammasome and hypoxia-inducible factor 1 (HIF-1) pathways . These targets play crucial roles in immune response and cellular adaptation to hypoxic conditions, respectively .

Mode of Action

Similar compounds have been found to inhibit the nlrp3 inflammasome and activate HIF-1 pathways . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect the nlrp3 inflammasome pathway and HIF-1 pathways . These pathways are involved in immune response and cellular adaptation to hypoxic conditions, respectively .

Result of Action

Similar compounds have been found to inhibit the growth of plasmodium falciparum and induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that the compound may have antimalarial activity and may induce cell cycle arrest and apoptosis .

properties

IUPAC Name |

1-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3.C2H2O4/c1-15-24-20-4-2-3-5-21(20)26(15)14-16-8-10-25(11-9-16)13-17-6-7-18(22)19(23)12-17;3-1(4)2(5)6/h2-7,12,16H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKROYUBJMMUCEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)